molecular formula C24H23NO B12692059 Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- CAS No. 824959-71-9

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

Cat. No.: B12692059
CAS No.: 824959-71-9
M. Wt: 341.4 g/mol
InChI Key: NDMJIRUJOQIHLL-UHFFFAOYSA-N
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Description

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, is a synthetic compound belonging to the class of naphthoylindoles This compound is structurally characterized by the presence of a naphthalene ring substituted with an ethyl group and an indole ring substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves the reaction of 4-ethyl-1-naphthalenyl with 1-propyl-1H-indol-3-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is scaled up using large reactors and automated processes. The synthesis involves the same basic reaction principles as in laboratory-scale synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to the activation of various signaling pathways. This interaction results in a range of pharmacological effects, including modulation of neurotransmitter release and alteration of cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific substitution pattern on the naphthalene and indole rings.

Properties

CAS No.

824959-71-9

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

(4-ethylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone

InChI

InChI=1S/C24H23NO/c1-3-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(4-2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3

InChI Key

NDMJIRUJOQIHLL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC

Origin of Product

United States

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